

3-Anilinopropionitrile as an intermediate in organic synthesis

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Compound of Interest

Compound Name: 3-Anilinopropionitrile

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An in-depth technical guide to **3-Anilinopropionitrile** as a pivotal intermediate in organic synthesis, designed for researchers, scientists, and professionals in drug development.

Abstract

3-Anilinopropionitrile (CAS No. 1075-76-9), also known as N-(2-cyanoethyl)aniline, is a bifunctional molecule of significant interest in organic synthesis. Featuring both a secondary amine and a nitrile group, it serves as a versatile building block for a wide array of more complex molecules. Its structural attributes allow for selective transformations, making it a valuable precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role as a strategic intermediate.

Synthesis of 3-Anilinopropionitrile

The primary and most common industrial method for synthesizing **3-anilinopropionitrile** is the cyanoethylation of aniline. This reaction is a Michael addition of aniline to acrylonitrile. The efficiency and selectivity of this process are highly dependent on the catalytic system employed. While the reaction can proceed without a catalyst, yields are often low, and the formation of the bis-adduct, N,N-bis(2-cyanoethyl)aniline, is a significant competing reaction.^[1]
^[2]

Several catalytic systems have been developed to improve the yield and selectivity of the mono-cyanoethylated product.

- Acetic Acid: Used as a catalyst, it can promote the reaction, but may require elevated temperatures and can lead to mixtures of mono- and di-substituted products.[\[1\]](#)
- Cuprous Chloride (CuCl): In conjunction with acetic acid, cuprous chloride can enhance catalytic activity but also tends to produce mixtures of mono- and dicyanoethylated derivatives.[\[3\]](#)
- Cupric Acetate (Cu(OAc)₂): This catalyst has been shown to be superior for the cyanoethylation of aniline, providing good yields of the desired N-2-cyanoethylaniline while minimizing the formation of the bis-adduct.[\[1\]](#)[\[3\]](#) A 73% yield has been reported using this method.[\[1\]](#)

The choice of catalyst is crucial for controlling the reaction outcome, particularly in preventing dicyanoethylation, which is often undesired.[\[3\]](#)

Table 1: Synthesis of 3-Anilinopropionitrile via Cyanoethylation of Aniline

Catalyst System	Key Reaction Conditions	Reported Yield	Notes
Acetic Acid	Refluxing temperature, 10 hours	Moderate	Often results in a mixture with the N,N'-bis-2-cyanoethyl compound.[1]
Cuprous Chloride / Acetic Acid	-	Improved over acetic acid alone	Frequently produces undesired mixtures of mono- and dicyanoethylated products.[3]
Cupric Acetate	-	72-78%	Considered a superior catalyst for selective mono-cyanoethylation of aniline.[1]
Zinc Chloride / p-Toluene Sulphonic Acid	Heating in water at 90-100°C for 10 hours	Good	An alternative acidic catalyst system for N-cyanoethyl anilines.[3]
Clean Production Method	Acrylonitrile, Aniline, Acetic Acid	88%	A patented industrial method involving specific workup procedures to ensure high purity (97%).[4]

Experimental Protocol: Synthesis via Cupric Acetate Catalysis

This protocol is based on the procedure described in Organic Syntheses for a related compound, demonstrating the effectiveness of cupric acetate.[1]

Materials:

- Aniline

- Acrylonitrile
- Cupric Acetate
- Acetic Acid
- 10% Aqueous Sodium Hydroxide
- Chloroform
- Anhydrous Sodium Sulfate

Procedure:

- A mixture of aniline, a catalytic amount of cupric acetate, and a small amount of acetic acid in a suitable reaction vessel is prepared.
- Acrylonitrile is added to the mixture. The molar ratio of aniline to acrylonitrile should be controlled to favor mono-substitution.
- The reaction mixture is heated under reflux for a specified period (e.g., several hours), with monitoring by TLC or GC to track the consumption of aniline.
- After the reaction is complete, the mixture is cooled to room temperature.
- The solvent is removed by distillation on a steam bath.
- The residue is cooled to 0°C, and 10% aqueous sodium hydroxide solution is added to neutralize the acetic acid.
- The product is extracted with chloroform (4 x 50 ml portions for a ~0.1 mol scale reaction).
- The combined chloroform extracts are washed with water.
- The organic layer is dried over anhydrous sodium sulfate.
- The chloroform is removed by distillation.

- The crude product is purified by vacuum distillation to yield **3-anilinopropionitrile** as colorless plates. A yield of 72-78% can be expected.[\[1\]](#)

Physicochemical and Spectroscopic Properties

3-Anilinopropionitrile is a white to orange crystalline solid at room temperature and is insoluble in water but soluble in many organic solvents.[\[2\]](#)[\[5\]](#)

Table 2: Physicochemical Properties of 3-Anilinopropionitrile

Property	Value	Reference(s)
CAS Number	1075-76-9	[5] [6]
Molecular Formula	C ₉ H ₁₀ N ₂	[5] [7]
Molecular Weight	146.19 g/mol	[5] [7]
Melting Point	52-53 °C	[5] [8]
Boiling Point	160 °C @ 6 mmHg	[5]
Appearance	White to Orange to Green powder/crystal	[5]
Water Solubility	Insoluble	[5]
Flash Point	>230 °F (>110 °C)	[5]

Table 3: Spectroscopic Data for 3-Anilinopropionitrile

Spectroscopy	Key Signals / Peaks	Reference(s)
^1H NMR	Spectra available for review.	[7]
^{13}C NMR	Spectra available for review.	[7]
IR (KBr)	Characteristic nitrile ($\text{C}\equiv\text{N}$) stretch.	[9]
Mass Spec (GC-MS)	m/z Top Peak: 106; m/z 2nd Highest: 77; m/z 3rd Highest: 146 (Molecular Ion).	[7][10]

Core Reactions and Synthetic Utility

The synthetic versatility of **3-anilinopropionitrile** stems from the reactivity of its two functional groups, which can be addressed selectively or in concert to build molecular complexity.

Transformations of the Nitrile Group

The nitrile group is a valuable functional handle that can be converted into other important moieties.

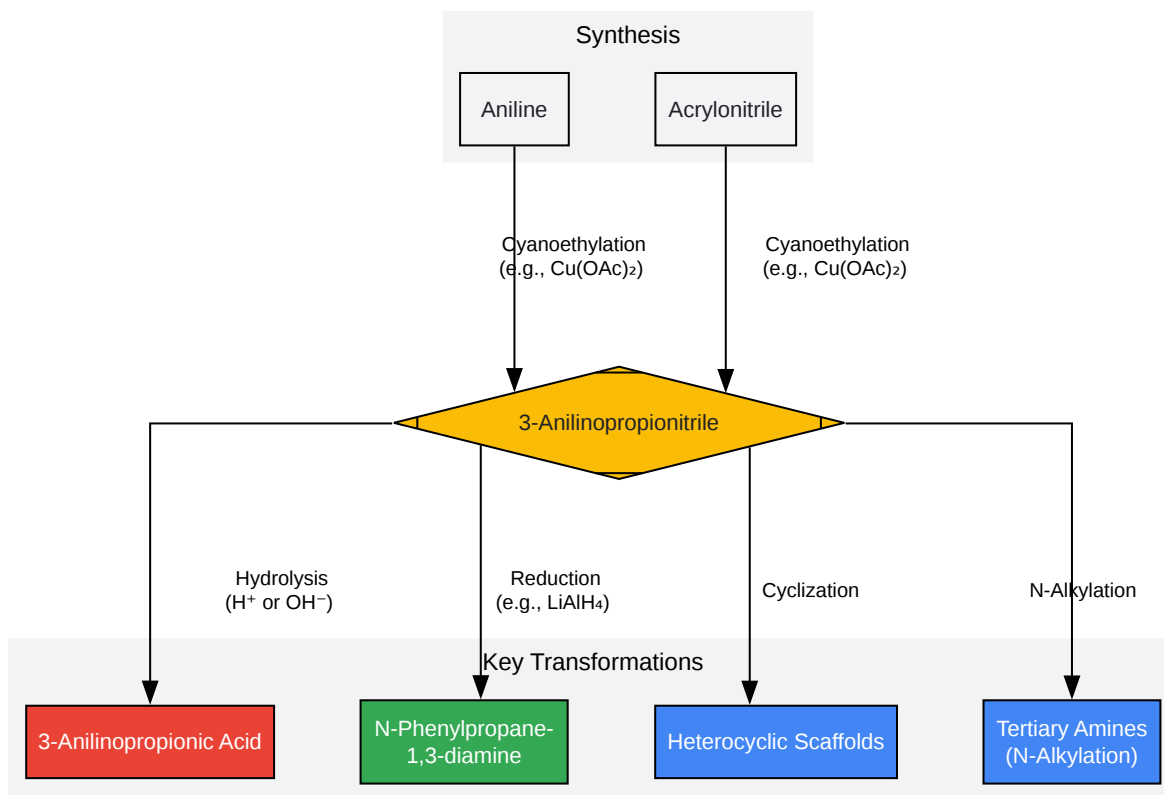
- **Hydrolysis:** Acidic or basic hydrolysis of the nitrile group yields 3-anilinopropionic acid, a useful building block for polyamides and other polymers.
- **Reduction:** The nitrile can be reduced to a primary amine, forming N¹-phenylpropane-1,3-diamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. The resulting diamine is a valuable intermediate for pharmaceuticals and chelating agents.
- **Cyclization Reactions:** The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Reactions Involving the Amine Group

The secondary amine is nucleophilic and can undergo a variety of standard amine reactions.

- N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated to produce tertiary amines.
- N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-acyl derivative (an anilide). This can also serve as a protecting group strategy to moderate the reactivity of the aromatic ring during subsequent electrophilic substitutions.[\[11\]](#)
- Reactions on the Aromatic Ring: The anilino group is an ortho-, para-director and strongly activating for electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.[\[11\]](#)[\[12\]](#)

The diagram below illustrates the primary synthetic pathways originating from aniline and acrylonitrile to produce **3-anilinopropionitrile**, and its subsequent conversion into key derivatives.



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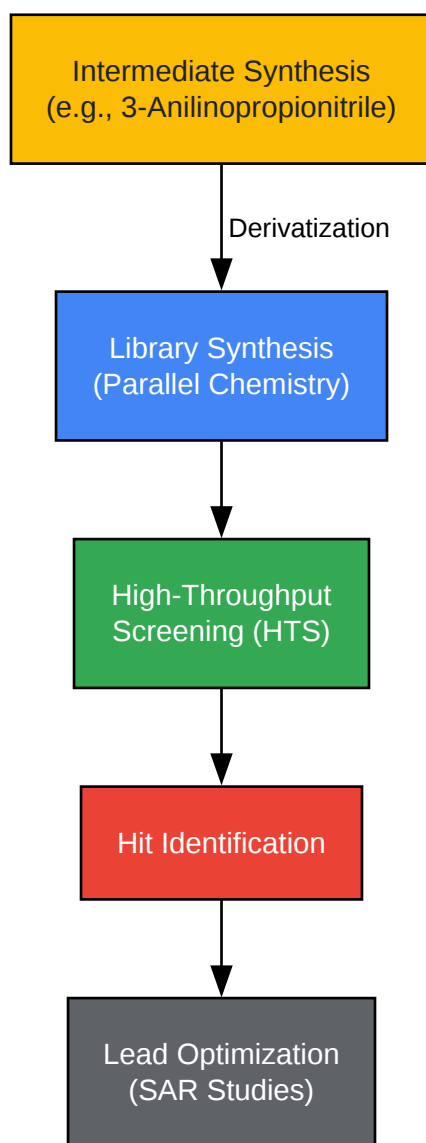
Caption: Synthesis and key transformations of **3-anilinopropionitrile**.

Role in Drug Discovery and Development

Intermediates like **3-anilinopropionitrile** are fundamental to the pharmaceutical industry.^[13] The nitrile group, once considered a potentially toxic liability, is now recognized as a valuable pharmacophore present in over 30 marketed drugs and many more clinical candidates.^{[14][15]} It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent inhibition.^[14]

3-Anilinopropionitrile provides a scaffold that can be elaborated into a diverse library of compounds for screening. For instance, its diamine derivative can be used in the synthesis of novel kinase inhibitors or other targeted therapies. The anilino moiety is a common feature in many drug classes, and the propionitrile "tail" offers a vector for modification to optimize pharmacokinetic properties like solubility and metabolic stability.[15]

The workflow below illustrates how a versatile intermediate fits into the early stages of a drug discovery program.



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Caption: Role of intermediates in the drug discovery workflow.

Experimental Protocol: Reduction of 3-Anilinopropionitrile to N¹-Phenylpropane-1,3-diamine

This generalized protocol outlines the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

- **3-Anilinopropionitrile**
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% Aqueous Sodium Hydroxide
- Anhydrous Magnesium Sulfate

Procedure:

- A flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
- A solution of **3-anilinopropionitrile** in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the C≡N stretch).
- The reaction is cooled in an ice bath and quenched carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or ether.

- The combined organic filtrates are dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude N¹-phenylpropane-1,3-diamine, which can be further purified by vacuum distillation or chromatography.

Conclusion

3-Anilinopropionitrile is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward and scalable synthesis via the cyanoethylation of aniline, combined with the differential reactivity of its amine and nitrile functional groups, provides chemists with a powerful tool for constructing complex molecular architectures. Its derivatives are key precursors to a range of materials, and its scaffold is of growing importance in the design and synthesis of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of the chemistry of **3-anilinopropionitrile** opens avenues for innovation in both material science and medicinal chemistry.

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